5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC17866566
Molecular Formula: C9H10ClN3
Molecular Weight: 195.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClN3 |
|---|---|
| Molecular Weight | 195.65 g/mol |
| IUPAC Name | 5-chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C9H10ClN3/c1-3-7-5-9-11-8(10)4-6(2)13(9)12-7/h4-5H,3H2,1-2H3 |
| Standard InChI Key | HDMGPPOUTPVUKV-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NN2C(=CC(=NC2=C1)Cl)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The molecular framework of 5-chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine (C₉H₁₀ClN₃; MW: 195.65 g/mol) consists of a bicyclic system where a pyrazole ring is fused to a pyrimidine ring. Key substituents include:
-
A chlorine atom at position 5, enhancing electrophilicity and binding interactions with biological targets.
-
An ethyl group at position 2, contributing to hydrophobic interactions in enzyme active sites.
-
A methyl group at position 7, influencing steric hindrance and metabolic stability .
The planar structure of the pyrazolo[1,5-a]pyrimidine core allows for π-π stacking interactions, while substituents modulate solubility and bioavailability. X-ray crystallography of analogous compounds reveals a dihedral angle of 3.2° between the pyrazole and pyrimidine rings, confirming near-planarity .
| Property | Value/Description | Source Analogy |
|---|---|---|
| Melting Point | 180–185°C (predicted) | |
| Solubility | Low in water; soluble in DMSO, DMF | |
| LogP | ~2.1 (calculated) | |
| pKa | 4.8 (pyrimidine N1) |
The chloro substituent increases lipophilicity, as evidenced by a calculated partition coefficient (LogP) of 2.1, favoring membrane permeability.
Synthesis and Structural Modification
Conventional Synthesis Routes
The synthesis of 5-chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step protocols (Table 1).
Table 1: Comparative Synthesis Methods
A representative pathway from involves:
-
Reduction: Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is reduced to alcohol 2 using NaBH₄ (99% yield).
-
Oxidation: Alcohol 2 is oxidized to aldehyde 3 via Dess–Martin periodinane (46% yield).
-
Reductive Amination: Aldehyde 3 reacts with amines (e.g., N-tert-butylpiperazine) using NaBH(OAc)₃ to yield target derivatives .
Microwave-Assisted Optimization
Source reports a rapid synthesis using acetic acid and H₂SO₄ as catalysts, achieving yields up to 95% in 3 hours. Microwave irradiation reduces reaction times by 60% compared to conventional heating .
Biological Activity and Mechanism of Action
PI3Kδ Inhibition
5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine derivatives exhibit selective inhibition of PI3Kδ, a kinase implicated in B-cell malignancies and autoimmune diseases . Key findings include:
-
IC₅₀ Values: Analogues show IC₅₀ = 12–50 nM against PI3Kδ, with >100-fold selectivity over PI3Kα/β/γ .
-
Binding Mode: Docking studies reveal hydrogen bonds between the pyrimidine N1 and Lys779 in the ATP-binding pocket, while the chloro group interacts with Val828 via hydrophobic contacts .
Structure-Activity Relationships (SAR)
Critical modifications influencing activity include:
-
C(2) Substituents: Bulky groups (e.g., tert-butylpiperazine) enhance PI3Kδ affinity by filling a hydrophobic pocket .
-
C(5) Chlorine: Essential for hydrogen bonding with catalytic lysine residues; replacement with fluorine reduces potency by 8-fold .
-
C(7) Methyl: Improves metabolic stability by shielding the pyrimidine ring from CYP3A4 oxidation.
Applications in Drug Discovery
Oncology
Lead optimization campaigns have yielded PI3Kδ inhibitors in Phase I/II trials for chronic lymphocytic leukemia (NCT04017650) .
Immunology
Selective PI3Kδ inhibitors derived from this scaffold reduce IL-6 and TNF-α production in macrophages, suggesting utility in rheumatoid arthritis .
Future Directions
-
Prodrug Development: Ester prodrugs to enhance oral bioavailability.
-
Combination Therapies: Synergy with PD-1 inhibitors in immuno-oncology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume